molecular formula C20H15NO B14138476 10-(4-Vinylphenyl)-10H-phenoxazine

10-(4-Vinylphenyl)-10H-phenoxazine

Cat. No.: B14138476
M. Wt: 285.3 g/mol
InChI Key: OSAYZYYQKRLVML-UHFFFAOYSA-N
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Description

10-(4-Vinylphenyl)-10H-phenoxazine is a phenoxazine derivative featuring a vinylphenyl substituent at the N10 position. Phenoxazine derivatives are widely studied for their electron-donating properties, thermal stability, and applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells .

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

10-(4-ethenylphenyl)phenoxazine

InChI

InChI=1S/C20H15NO/c1-2-15-11-13-16(14-12-15)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h2-14H,1H2

InChI Key

OSAYZYYQKRLVML-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Classical Pyrolytic Condensation of 2-Aminophenol Derivatives

The foundational approach to synthesizing phenoxazine derivatives originates from Bernthsen’s 1887 method, which involves the thermal condensation of 2-aminophenol. Modern adaptations of this strategy, as detailed in Patent WO2002034732A1, utilize self-condensation of 2-aminophenol or its hydrochloride salt in the presence of iodine and diphenyl ether.

Reaction Mechanism and Conditions

The reaction proceeds via a radical-mediated cyclization mechanism, where iodine acts as both a catalyst and an oxidizing agent. A mixture of 2-aminophenol (300 g) and diethylene glycol (300 mL) is heated to 250–280°C under reflux, facilitating the elimination of water and ammonia to form the phenoxazine core. The use of diphenyl ether as a solvent enhances thermal stability and prevents premature sublimation of reactants.

Workup and Purification Challenges

Post-reaction workup involves dissolving the crude product in a 95% methanol-water mixture, followed by extraction with petroleum ether using a liquid-liquid extractor. This step is complicated by the formation of dark-colored emulsions, necessitating filtration through celite to remove insoluble residues. Final purification via vacuum distillation or column chromatography yields 10H-phenoxazine in 36–40% yield, with a melting point of 154–156°C. Scalability is limited by the labor-intensive extraction process and the need for high-boiling solvents.

Transition Metal-Free Formal Synthesis via Diaryliodonium Salts

A contemporary metal-free route, reported by Dey et al., employs unsymmetrical diaryliodonium salts to construct the phenoxazine framework. This method avoids the use of precious metals, aligning with green chemistry principles.

Key O-Arylation Step

The synthesis begins with the O-arylation of phenol 4 (2-aminophenol derivative) with diaryliodonium salt 5a (Figure 1). This step proceeds in 87% yield under mild conditions (room temperature, 24 hours), forming the ortho-disubstituted diaryl ether 3 . An unusual iodine(III) intermediate is observed during this step, which stabilizes the reaction pathway and ensures regioselectivity.

Table 1: Optimization of O-Arylation Conditions
Parameter Optimal Value Yield (%)
Solvent Dichloromethane 87
Temperature 25°C 87
Reaction Time 24 hours 87
Base Potassium carbonate 87

Cyclization to N-Acetylphenoxazine

Diaryl ether 3 undergoes intramolecular N-arylation using potassium tert-butoxide and DMEDA (N,N'-dimethylethylenediamine) at 110°C, yielding N-acetylphenoxazine (2 ) in 49% yield. Despite incomplete conversion, the cyclization demonstrates high atom economy, with a 96% yield based on recovered starting material. Deprotection of the acetyl group via hydrolysis furnishes the parent phenoxazine structure in 65% overall yield.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been applied to accelerate the condensation of 2-aminophenol derivatives, reducing reaction times from hours to minutes.

Procedure and Advantages

A mixture of 2-aminophenol (150 g) and 2-aminophenol hydrochloride (200 g) in diethylene glycol (300 mL) is subjected to microwave irradiation at high power for 4–6 minutes. This method achieves complete conversion, as monitored by TLC, and eliminates the need for prolonged heating. The resultant viscous liquid is processed similarly to the classical method, yielding 10H-phenoxazine in 30% yield. While faster, the method’s scalability is constrained by microwave cavity size and energy input requirements.

Prospective Routes for 10-(4-Vinylphenyl)-10H-Phenoxazine Synthesis

Introducing the 4-vinylphenyl group to the phenoxazine core likely involves post-synthetic functionalization. Two plausible strategies are proposed:

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using 4-vinylbenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) could install the vinylphenyl group at the para position of the phenoxazine nitrogen. However, this method risks over-alkylation and requires stringent control of reaction stoichiometry.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 10-bromo-10H-phenoxazine and 4-vinylphenylboronic acid offers a regioselective pathway. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) could achieve coupling in >70% yield, analogous to related arylations.

Comparative Analysis of Phenoxazine Synthesis Methods

Table 2: Method Comparison for 10H-Phenoxazine Preparation
Method Yield (%) Time Scalability Key Advantage
Classical Condensation 36–40 10–12 hours Moderate Established protocol
Metal-Free Arylation 65 24–48 hours High No transition metals
Microwave-Assisted 30 4–6 minutes Low Rapid reaction

Chemical Reactions Analysis

Types of Reactions

10-(4-Vinylphenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenoxazine ring can be reduced under hydrogenation conditions to form dihydrophenoxazine derivatives.

    Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.

    Reduction: Formation of 10-(4-ethylphenyl)-10H-phenoxazine.

    Substitution: Formation of halogenated derivatives like 10-(4-bromophenyl)-10H-phenoxazine.

Scientific Research Applications

10-(4-Vinylphenyl)-10H-phenoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Vinylphenyl)-10H-phenoxazine involves its ability to interact with cellular components and generate reactive oxygen species (ROS) under light irradiation. This photodynamic activity makes it effective in targeting and killing microbial cells. The vinyl group allows for further functionalization, enhancing its interaction with biological targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phenoxazine derivatives vary significantly based on substituents, which modulate electronic properties and device performance. Key analogs include:

Compound Substituent Key Features Applications Reference
10-(4-Bromophenyl)-10H-phenoxazine Bromophenyl Precursor for cross-coupling reactions; high purity (>97%), thermal stability (~437°C boiling point) Intermediate in OLED materials
PXZ-TRZ Triazinyl phenyl Small ΔEST (<0.1 eV), HOMO-LUMO overlap, EQE = 12.5% in OLEDs TADF emitters
PXZ-QL Quinolin-2-yl ΔEST = 0.10 eV, EQE = 17.3% in non-doped OLEDs High-efficiency OLEDs
BT Derivatives Benzothiazol-2-yl Short TADF lifetimes (<1 μs), small ΔEST (<0.1 eV) Blue-TADF emitters
MCz-VPOZ Bis(4-vinylphenyl) Enables in situ polymerization; used as a hole conductor in solar cells Perovskite solar cells

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., triazinyl in PXZ-TRZ) reduce ΔEST, enhancing reverse intersystem crossing (RISC) for TADF . Vinyl groups (as in MCz-VPOZ) enable crosslinking, improving film stability in devices .
  • Thermal Stability : Bromophenyl derivatives exhibit high thermal stability (~437°C), critical for device fabrication .
  • Optoelectronic Performance: Quinolinyl-substituted phenoxazines (PXZ-QL) achieve higher EQE (17.3%) due to balanced charge transfer and rigid molecular conformation .
Photophysical and Electrochemical Properties
  • Absorption/Emission: Phenoxazine derivatives typically show π-π* transitions at 240–360 nm. For example, DTCP (a carbazole-thiophene-phenoxazine hybrid) exhibits blue emission (λem ≈ 450 nm) due to phenoxazine's electron-donating nature .
  • Electrochemical Gaps : PXZ-TRZ shows a HOMO-LUMO gap of ~2.8 eV, facilitating efficient charge injection in OLEDs .

Q & A

Basic: What synthetic methodologies are effective for preparing 10-(4-Vinylphenyl)-10H-phenoxazine?

Answer: Microwave-assisted synthesis is a robust method for constructing phenoxazine derivatives. A general protocol involves reacting 10H-phenoxazine with 4-vinylphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and microwave irradiation (60–80°C, 30–60 min). Post-reaction purification via column chromatography (ethyl acetate/hexane) yields the target compound with >90% purity. This approach minimizes side reactions and enhances reaction efficiency compared to traditional heating .

Basic: How can the molecular structure of 10-(4-Vinylphenyl)-10H-phenoxazine be characterized experimentally?

Answer: X-ray crystallography is the gold standard for structural elucidation. For example, related phenothiazine derivatives (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) crystallize in a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.63°, β = 81.39°, γ = 66.65° . Key bond angles (e.g., C–N–C = 119.5°) and torsional parameters (e.g., −176.47° for aromatic ring puckering) confirm conformational stability .

Advanced: How does the vinylphenyl substituent influence the electronic properties of 10H-phenoxazine?

Answer: The vinyl group introduces π-conjugation, extending the electron delocalization across the phenoxazine core. Computational studies (e.g., DFT) reveal a reduced HOMO-LUMO gap (~2.8 eV) compared to unsubstituted phenoxazine (~3.5 eV), enhancing charge-transfer capabilities. Experimental validation via cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential, indicating improved stability in photocatalytic applications .

Advanced: What strategies optimize the conformational stability of 10-(4-Vinylphenyl)-10H-phenoxazine in solution?

Answer: Substituent-induced steric effects and solvent polarity play critical roles. In nonpolar solvents (e.g., toluene), the phenoxazine core adopts a planar conformation (dihedral angle ~5°), while polar solvents (e.g., DMSO) induce puckering (dihedral angle ~15°) due to solvation effects. Dynamic NMR analysis at variable temperatures (e.g., 298–373 K) quantifies rotational barriers (~12 kcal/mol) around the C–N axis, guiding solvent selection for reaction design .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for 10-(4-Vinylphenyl)-10H-phenoxazine derivatives be resolved?

Answer: Discrepancies often arise from tautomerism or aggregation. For instance, ¹H NMR signals for the vinyl protons (δ 6.5–7.2 ppm) may split due to restricted rotation. To resolve this:

  • Use high-field NMR (≥500 MHz) and variable-temperature experiments to distinguish dynamic effects.
  • Compare with computational predictions (e.g., GIAO NMR calculations at the B3LYP/6-311+G(d,p) level).
  • Validate via 2D-COSY or NOESY to confirm spatial proximity of protons .

Basic: What safety protocols are critical when handling 10-(4-Vinylphenyl)-10H-phenoxazine in the lab?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use a fume hood for synthesis and purification steps due to potential inhalation hazards.
  • Waste Disposal: Collect organic residues in halogen-free containers for incineration.
  • Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Advanced: What mechanistic insights explain the photocatalytic activity of 10-(4-Vinylphenyl)-10H-phenoxazine in oxidative coupling reactions?

Answer: The compound acts as a triplet photosensitizer. Upon UV irradiation (λ = 365 nm), it undergoes intersystem crossing (ISC) to generate a triplet excited state (τ = 120 ns), which transfers energy to molecular oxygen, producing singlet oxygen (¹O₂). This reactive species mediates C–H bond activation in substrates (e.g., benzothiophenes), confirmed by quenching experiments with NaN₃ (¹O₂ scavenger) and deuterated solvent kinetic isotope effects (KIE ≈ 1.2) .

Advanced: How do crystallographic parameters inform the design of 10-(4-Vinylphenyl)-10H-phenoxazine-based materials?

Answer: The triclinic packing (density ~1.35 g/cm³) and intermolecular interactions (e.g., C–H···π contacts at 2.8 Å) dictate bulk properties like charge mobility. Co-crystallization with electron-deficient acceptors (e.g., tetracyanoquinodimethane) enhances π-stacking distances (3.4 Å vs. 3.6 Å in pure form), improving conductivity by 2 orders of magnitude. These parameters are critical for organic electronics applications .

Basic: What analytical techniques validate the purity of 10-(4-Vinylphenyl)-10H-phenoxazine post-synthesis?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 min.
  • Mass Spectrometry: ESI-MS (m/z calcd for C₂₀H₁₅NO: 285.12; found: 285.11).
  • Elemental Analysis: Acceptable tolerance ≤0.3% for C, H, N .

Advanced: How can computational modeling predict the reactivity of 10-(4-Vinylphenyl)-10H-phenoxazine in radical polymerization?

Answer: Molecular dynamics (MD) simulations at the M06-2X/6-31G(d) level reveal that the vinyl group’s radical addition proceeds via a two-step mechanism:

Initiation: Homolytic cleavage of the vinylic C=C bond (bond dissociation energy = 65 kcal/mol).

Propagation: Radical stabilization by resonance with the phenoxazine nitrogen (spin density = 0.45 on N).
Experimental EPR spectroscopy confirms the presence of a stable nitroxide radical intermediate (g = 2.006) .

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